molecular formula C14H10BrClF3N3O3 B11515527 2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B11515527
M. Wt: 440.60 g/mol
InChI Key: ILKBJUYYSVCFKS-UHFFFAOYSA-N
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Description

{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that features a combination of halogenated aromatic and heterocyclic structures

Properties

Molecular Formula

C14H10BrClF3N3O3

Molecular Weight

440.60 g/mol

IUPAC Name

[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 4-bromo-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C14H10BrClF3N3O3/c1-22-5-8(15)12(21-22)13(24)25-6-11(23)20-10-4-7(14(17,18)19)2-3-9(10)16/h2-5H,6H2,1H3,(H,20,23)

InChI Key

ILKBJUYYSVCFKS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, which are then functionalized with the desired substituents. Common synthetic routes include:

    Halogenation: Introduction of chlorine and bromine atoms into the aromatic and heterocyclic rings.

    Carbamoylation: Formation of the carbamoyl group through the reaction of an amine with a chloroformate.

    Esterification: Formation of the ester linkage between the pyrazole and the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or to convert carbonyl groups to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of anti-inflammatory or anticancer agents.

    Materials Science: Its unique structure makes it a candidate for use in the synthesis of advanced materials, such as polymers or nanomaterials.

    Biological Research: The compound can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of {[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    Methoxychlor: An insecticide with a similar halogenated aromatic structure.

    Dicofol: An acaricide with structural similarities to the compound .

    Chloroform: A simple organochlorine compound used as a solvent.

Uniqueness

{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is unique due to its combination of halogenated aromatic and heterocyclic structures, which confer specific chemical and biological properties

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